4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride
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Overview
Description
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride is an organic compound with the molecular formula C9H13ClN2O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and an ethoxy-oxoethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride typically involves the reaction of 4-aminopyridine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various substituted pyridinium compounds.
Scientific Research Applications
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The amino group and the ethoxy-oxoethyl group play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
- 4-Amino-1-(2-hydroxyethyl)pyridin-1-ium bromide
- 2-Amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-3-ium chloride
Uniqueness
4-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium chloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13ClN2O2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
ethyl 2-(4-aminopyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;/h3-6,10H,2,7H2,1H3;1H |
InChI Key |
ZQJWQTAIDXOGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)N.[Cl-] |
Origin of Product |
United States |
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